

# An In-depth Technical Guide to 2,2-Dimethyl-chroman-4-ylamine

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## Compound of Interest

Compound Name: 2,2-Dimethyl-chroman-4-ylamine

Cat. No.: B1315947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2,2-Dimethyl-chroman-4-ylamine**. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Properties

**2,2-Dimethyl-chroman-4-ylamine**, a heterocyclic amine, possesses a chroman core structure with a gem-dimethyl substitution at the 2-position and an amine group at the 4-position. While extensive experimental data for this specific molecule is limited in publicly available literature, its properties can be inferred from data on its hydrochloride salt and closely related analogs.

Table 1: Physicochemical Properties of **2,2-Dimethyl-chroman-4-ylamine** and its Hydrochloride Salt

Property	2,2-Dimethyl-chroman-4-ylamine	2,2-Dimethyl-chroman-4-ylamine hydrochloride
IUPAC Name	2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine[1]	2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride[2][3]
Synonyms	(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine	-
CAS Number	220634-41-3[1]	24700-18-3[2]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO[4]	C <sub>11</sub> H <sub>16</sub> ClNO[3]
Molecular Weight	177.24 g/mol [4]	213.70 g/mol
Melting Point	Data not available	Data not available
Boiling Point	Predicted: 273.2±20.0 °C[5] (for the ketone precursor)	Data not available
Solubility	Expected to be soluble in common organic solvents.	Data not available

## Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to **2,2-Dimethyl-chroman-4-ylamine** involves a two-step process starting from a substituted phenol. The first step is the synthesis of the key intermediate, 2,2-dimethylchroman-4-one, followed by its conversion to the target amine.

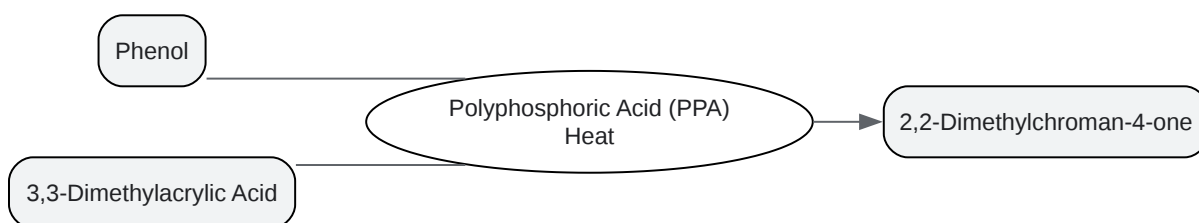
### Synthesis of 2,2-Dimethylchroman-4-one

A general method for the synthesis of 2,2-dimethylchromanones involves the condensation of a phenol with  $\beta,\beta$ -dimethylacrylic acid (3,3-dimethylacrylic acid) in the presence of a catalyst.

Experimental Protocol (Adapted from general procedures for chroman-4-one synthesis):

- Materials: Phenol, 3,3-dimethylacrylic acid, polyphosphoric acid (PPA).
- Procedure:

- A mixture of phenol (1.0 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).
- The reaction mixture is heated to 80-100°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
- The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
- The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.



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Synthesis of the 2,2-dimethylchroman-4-one intermediate.

## Conversion of 2,2-Dimethylchroman-4-one to 2,2-Dimethyl-chroman-4-ylamine

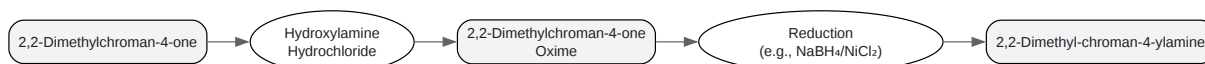
The conversion of the ketone intermediate to the primary amine can be achieved through several methods, with reductive amination being a common and efficient approach. One plausible method involves the formation of an oxime followed by its reduction.

Experimental Protocol (Plausible route based on general methods):

- Step 1: Oxime Formation

- Materials: 2,2-Dimethylchroman-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
- Procedure:
  - 2,2-Dimethylchroman-4-one (1.0 equivalent) is dissolved in a mixture of ethanol and water.
  - Hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added to the solution.
  - The mixture is refluxed for 1-2 hours, and the reaction progress is monitored by TLC.
  - After completion, the reaction mixture is cooled, and the product, 2,2-dimethylchroman-4-one oxime, is typically precipitated by the addition of water.
  - The solid is collected by filtration, washed with water, and dried.
- Step 2: Reduction of the Oxime
  - Materials: 2,2-Dimethylchroman-4-one oxime, a reducing agent (e.g., sodium borohydride with a catalyst like  $\text{NiCl}_2$  or catalytic hydrogenation), solvent (e.g., methanol or ethanol).
  - Procedure (using Sodium Borohydride/ $\text{NiCl}_2$ ):
    - The 2,2-dimethylchroman-4-one oxime (1.0 equivalent) is dissolved in methanol.
    - Nickel(II) chloride hexahydrate (0.1-0.2 equivalents) is added.
    - Sodium borohydride (3-5 equivalents) is added portion-wise at 0-10°C.
    - The reaction is stirred at room temperature until completion (monitored by TLC).
    - The reaction is quenched by the careful addition of aqueous acid (e.g.,  $\text{HCl}$ ).
    - The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g.,  $\text{NaOH}$ ).

- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude **2,2-Dimethyl-chroman-4-ylamine**.
- Purification can be achieved by column chromatography or distillation under reduced pressure.



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Conversion of the ketone to the target amine.

## Potential Biological Activities and Signaling Pathways

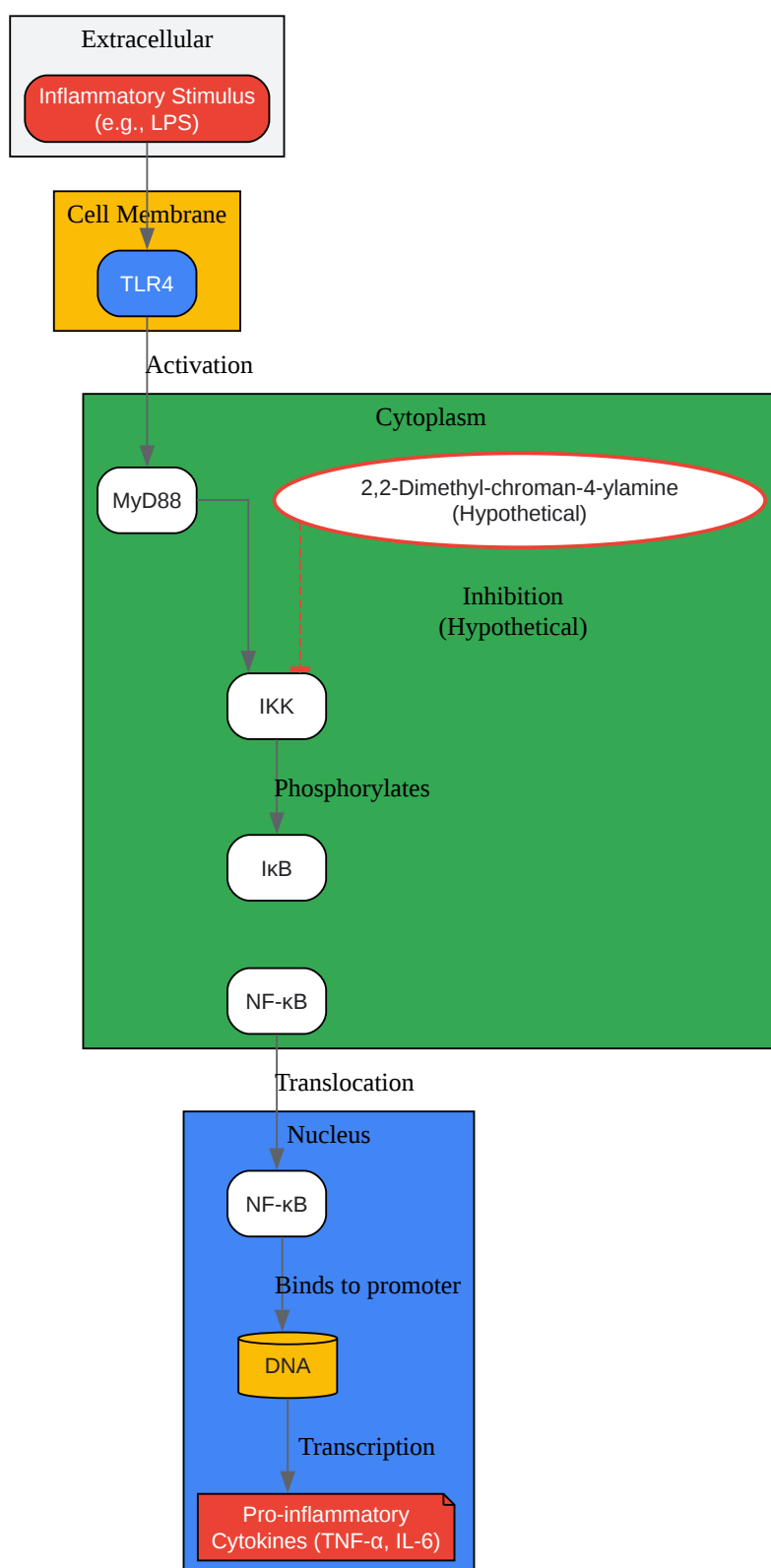
While no specific biological activity data for **2,2-Dimethyl-chroman-4-ylamine** has been reported, the broader class of chroman and chroman-4-one derivatives has been shown to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

### Potential Anti-inflammatory Activity

Chroman derivatives have been reported to exhibit anti-inflammatory effects. The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory signaling pathways. For instance, some chromones have been shown to reduce the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- $\alpha$ ) by inhibiting the NF- $\kappa$ B signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway:

The following diagram illustrates a potential mechanism by which a chroman derivative could exert anti-inflammatory effects. It is important to note that this is a generalized pathway and has not been specifically demonstrated for **2,2-Dimethyl-chroman-4-ylamine**.



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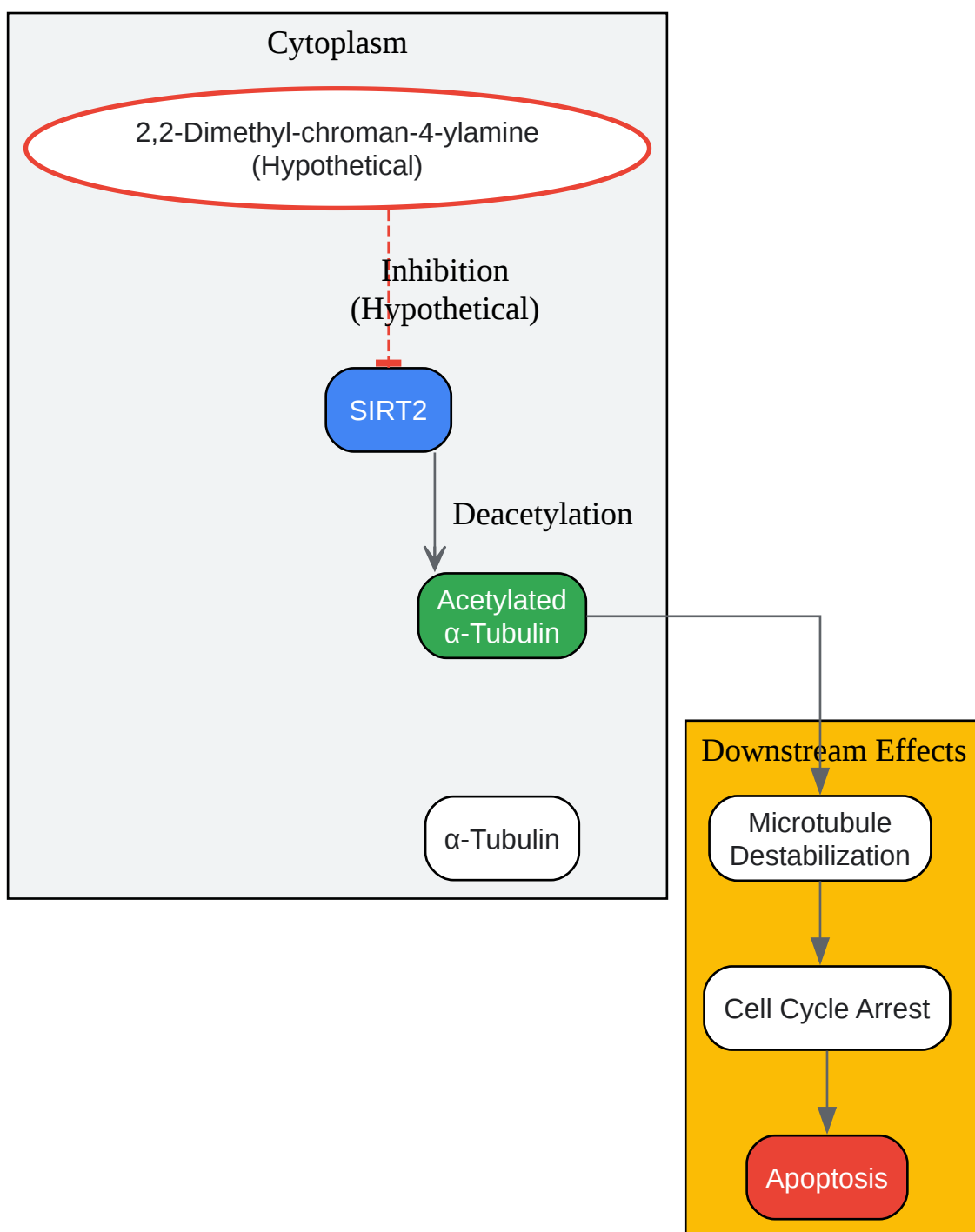
Hypothetical anti-inflammatory signaling pathway.

## Potential Anticancer Activity (SIRT2 Inhibition)

Certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.<sup>[3][5][6][7][8]</sup> SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as  $\alpha$ -tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

Hypothetical SIRT2 Inhibition Pathway in Cancer:

The following diagram illustrates a potential mechanism for the anticancer activity of a chroman derivative via SIRT2 inhibition. This pathway is based on the known functions of SIRT2 and the activities of related chroman-4-ones.



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Hypothetical SIRT2 inhibition pathway in cancer.

## Potential Antimicrobial Activity



Derivatives of chroman-4-one have demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi.[9][10][11][12] The mechanisms of action are likely diverse and may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial signaling pathways. For instance, some chroman-4-one derivatives have been suggested to target enzymes like cysteine synthase or kinases involved in fungal virulence.[2][9]

## Conclusion

**2,2-Dimethyl-chroman-4-ylamine** is a heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data on its physicochemical properties and biological activities are currently limited, plausible synthetic routes can be designed based on established chemical principles. The known pharmacological activities of the broader chroman class of compounds, including anti-inflammatory, anticancer, and antimicrobial effects, provide a strong rationale for the future synthesis and biological evaluation of **2,2-Dimethyl-chroman-4-ylamine** and its derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this promising molecule.

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